Cas no 1783634-25-2 (tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate)
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,1-Dimethylethyl 3-(aminomethyl)-3-(dimethylamino)-1-azetidinecarboxylate
- tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate
- F93835
- 3-(Aminomethyl)-1-Boc-3-(dimethylamino)azetidine
- 1783634-25-2
-
- Inchi: 1S/C11H23N3O2/c1-10(2,3)16-9(15)14-7-11(6-12,8-14)13(4)5/h6-8,12H2,1-5H3
- InChI Key: KTCYNFWONDQIPE-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CN)(N(C)C)C1
Computed Properties
- Exact Mass: 229.17902698g/mol
- Monoisotopic Mass: 229.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 58.8Ų
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLE96-100mg |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 97% | 100mg |
¥1280.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLE96-250mg |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 97% | 250mg |
¥2052.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLE96-500mg |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 97% | 500mg |
¥3419.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLE96-1g |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 97% | 1g |
¥5121.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLE96-5g |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 97% | 5g |
¥15365.0 | 2024-04-23 | |
| 1PlusChem | 1P0203FD-500mg |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 96% | 500mg |
$524.00 | 2024-06-18 | |
| 1PlusChem | 1P0203FD-1g |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 96% | 1g |
$775.00 | 2024-06-18 | |
| Aaron | AR0203NP-1g |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 96% | 1g |
$887.00 | 2025-02-13 | |
| Aaron | AR0203NP-500mg |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 96% | 500mg |
$592.00 | 2025-02-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLE96-100.0mg |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
1783634-25-2 | 97% | 100.0mg |
¥1280.0000 | 2024-07-24 |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate Suppliers
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate
Introduction to Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate (CAS No. 1783634-25-2)
Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1783634-25-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic molecules, characterized by a four-membered ring containing two nitrogen atoms. The presence of both an aminomethyl and a dimethylamino substituent on the azetidine ring, along with a tert-butyl carboxylate group at the 1-position, endows it with unique structural and functional properties that make it a valuable intermediate in drug discovery and molecular design.
The significance of this compound lies in its potential applications as a building block for more complex pharmacophores. The aminomethyl group provides a nucleophilic site for further functionalization, enabling the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules. Simultaneously, the dimethylamino moiety enhances lipophilicity and can participate in hydrogen bonding interactions, which are critical for molecule-receptor binding affinity. The tert-butyl carboxylate group serves as a protecting group for carboxylic acid functionalities, allowing for selective deprotection under mild conditions when needed.
In recent years, there has been growing interest in azetidine derivatives due to their structural similarity to natural amino acids like proline. This structural mimicry has been exploited in the development of enzyme inhibitors and non-proteinogenic building blocks for peptide analogs. For instance, studies have demonstrated that azetidine-based scaffolds can effectively disrupt protein-protein interactions by mimicking peptide bonds or by occupying specific binding pockets within enzymes. The compound in question, tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate, represents an advanced scaffold that combines multiple functional handles to facilitate further derivatization.
One of the most compelling aspects of this molecule is its utility in the development of novel therapeutic agents. Researchers have leveraged its structural features to design inhibitors targeting various biological pathways. For example, derivatives of this compound have shown promise in inhibiting metalloproteinases, which are overexpressed in diseases such as cancer and inflammation. The aminomethyl group can be used to link other pharmacophoric units via amide or ester bonds, while the dimethylamino moiety can interact with polar residues in enzyme active sites. Additionally, the tert-butyl carboxylate group can be selectively modified to introduce additional functionalities or to improve solubility properties.
The synthesis of tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. The preparation typically begins with the formation of an azetidine ring through cyclization reactions involving appropriate precursors. Subsequent modifications introduce the aminomethyl and dimethylamino substituents via nucleophilic substitution or condensation reactions. Finally, esterification at the 1-position using a tert-butanol derivative completes the structure while providing a stable protecting group for further chemical manipulation.
Recent advances in computational chemistry have further enhanced the understanding of how this compound behaves in biological systems. Molecular modeling studies have been instrumental in predicting binding modes and affinity for target proteins. These insights have guided medicinal chemists in optimizing lead compounds derived from this scaffold. For instance, virtual screening algorithms have been employed to identify analogs with improved pharmacokinetic profiles or enhanced binding affinity for specific enzymes. Such computational approaches are particularly valuable when dealing with complex molecules like this one, where multiple functional groups interact with biological targets.
The role of this compound extends beyond drug discovery into materials science and catalysis. Azetidine derivatives exhibit unique electronic properties due to their nitrogen-rich structure, making them candidates for applications in organic electronics or as ligands in transition metal catalysis. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of redox potentials and coordination capabilities. This dual functionality has been explored in designing novel catalysts for asymmetric synthesis or as components in conductive polymers.
In conclusion,Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate (CAS No. 1783634-25-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features—comprising an azetidine ring adorned with an aminomethyl, a dimethylamino, and a tert-butyl carboxylate group—make it an invaluable intermediate for constructing complex molecules with tailored biological activities. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly significant role in advancing chemical biology and drug development efforts worldwide.
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